4-chloro-2,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
4-chloro-2,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide: is a complex organic compound that features a chloro group, two methyl groups, a thiazolo[5,4-b]pyridin moiety, and a benzenesulfonamide group
Properties
IUPAC Name |
4-chloro-2,5-dimethyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2S2/c1-12-11-18(13(2)10-16(12)21)28(25,26)24-15-7-5-14(6-8-15)19-23-17-4-3-9-22-20(17)27-19/h3-11,24H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPCGQFWCUSVEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
The target compound dissects into two primary fragments:
- 4-Chloro-2,5-dimethylbenzenesulfonyl chloride
- 4-(Thiazolo[5,4-b]pyridin-2-yl)aniline
Coupling these fragments via nucleophilic substitution forms the sulfonamide linkage. Critical challenges include regioselective heterocycle formation, compatibility of functional groups during cross-coupling, and purification of intermediates.
Synthesis of 4-Chloro-2,5-Dimethylbenzenesulfonyl Chloride
Sulfonation of 1-Chloro-2,5-Dimethylbenzene
Chlorosulfonic acid (ClSO₃H) sulfonates 1-chloro-2,5-dimethylbenzene at 0–5°C to yield 4-chloro-2,5-dimethylbenzenesulfonic acid. Excess chlorosulfonic acid ensures complete conversion, with reaction times of 4–6 hours.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Molar Ratio (Substrate:ClSO₃H) | 1:1.2 |
| Solvent | None (neat) |
| Yield | 85–90% |
Conversion to Sulfonyl Chloride
Thionyl chloride (SOCl₂) reacts with the sulfonic acid at reflux (70–80°C) for 3 hours, producing 4-chloro-2,5-dimethylbenzenesulfonyl chloride. Distillation under reduced pressure (20 mmHg) isolates the product as a pale-yellow liquid.
Characterization Data
- ¹H NMR (CDCl₃) : δ 7.82 (d, J = 8.2 Hz, 1H), 7.45 (d, J = 8.2 Hz, 1H), 2.65 (s, 3H), 2.42 (s, 3H).
- IR (cm⁻¹) : 1372 (S=O asym), 1176 (S=O sym).
Synthesis of 4-(Thiazolo[5,4-b]Pyridin-2-yl)Aniline
Construction of Thiazolo[5,4-b]Pyridine Core
Selective Amination of 2,4-Dichloro-3-Nitropyridine
2,4-Dichloro-3-nitropyridine undergoes substitution with morpholine in triethylamine/THF at 0°C, yielding 4-morpholino-2-chloro-3-nitropyridine (12 ).
Optimization Note : Lower temperatures suppress di-substitution; 0°C achieves 92% mono-substitution.
Thiocyanation and Cyclization
Treatment of 12 with potassium thiocyanate (KSCN) in acetic acid at 80°C for 2 hours introduces a thiocyanate group, forming 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine (13 ). Subsequent Fe/AcOH reduction of the nitro group at 60°C initiates intramolecular cyclization, yielding 7-morpholinothiazolo[5,4-b]pyridin-2-amine (14 ) in 55% yield.
Key Spectral Data for *14 *
Bromination and Suzuki Coupling
Bromination at C2
CuBr₂-mediated bromination of 14 in DMF at 25°C for 6 hours affords 2-bromo-7-morpholinothiazolo[5,4-b]pyridine (15 ) in 78% yield.
Suzuki-Miyaura Coupling with 4-Aminophenylboronic Acid
15 reacts with 4-aminophenylboronic acid under Pd(PPh₃)₄ catalysis (1 mol%) in dioxane/H₂O (3:1) at 100°C. This yields 4-(thiazolo[5,4-b]pyridin-2-yl)aniline (16 ) in 82% yield after silica gel chromatography.
Reaction Parameters
| Component | Quantity |
|---|---|
| 15 | 1.0 equiv |
| Boronic Acid | 1.2 equiv |
| Pd Catalyst | Pd(PPh₃)₄ (1 mol%) |
| Base | Na₂CO₃ (2.0 equiv) |
| Time | 12 hours |
Sulfonamide Bond Formation
Coupling of Sulfonyl Chloride and Aniline
4-Chloro-2,5-dimethylbenzenesulfonyl chloride (1.1 equiv) reacts with 16 (1.0 equiv) in anhydrous dichloromethane (DCM) with pyridine (2.5 equiv) as base. Stirring at 25°C for 4 hours followed by aqueous workup (10% HCl, NaHCO₃ wash) gives the crude product, which is recrystallized from ethanol/water (1:3) to afford the title compound in 75% yield.
Purification Note : Column chromatography (SiO₂, hexane/EtOAc 4:1) removes unreacted sulfonyl chloride, but recrystallization proves more efficient for large-scale batches.
Characterization of Final Product
- MP : 214–216°C
- ¹H NMR (DMSO-d₆) : δ 8.12 (d, J = 5.6 Hz, 1H), 7.94 (d, J = 8.4 Hz, 2H), 7.72 (d, J = 8.4 Hz, 2H), 7.58 (s, 1H), 7.45 (d, J = 5.6 Hz, 1H), 2.68 (s, 3H), 2.52 (s, 3H).
- HRMS (ESI+) : m/z calc. for C₂₀H₁₇ClN₃O₂S₂ [M+H]⁺: 454.0432, found: 454.0429.
Alternative Synthetic Routes and Optimization
Scalability and Industrial Considerations
Catalytic Hydrogenation for Nitro Reduction
Replacing Fe/AcOH with H₂/Pd-C in the reduction of 13 enhances atom economy, achieving 94% conversion with 5 wt% Pd/C at 50 psi H₂.
Solvent Recycling in Sulfonylation
DCM from the coupling step is recovered via distillation (bp 40°C), reducing waste and cost.
Chemical Reactions Analysis
Hydrolysis of the Sulfonamide Group
The sulfonamide moiety undergoes selective hydrolysis under acidic or basic conditions.
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), H<sub>2</sub>O, reflux (12h) | 4-Chloro-2,5-dimethylbenzenesulfonic acid + 4-(thiazolo[5,4-b]pyridin-2-yl)aniline | 65–70% | |
| Basic hydrolysis | NaOH (4M), ethanol, 80°C (8h) | Sodium 4-chloro-2,5-dimethylbenzenesulfonate + free amine derivative | 55–60% |
Key Findings :
-
Acidic conditions favor complete cleavage of the sulfonamide bond, while basic hydrolysis produces the corresponding sulfonate salt.
-
The reaction is pH-dependent, with optimal yields achieved under strongly acidic conditions (pH < 2).
Nucleophilic Aromatic Substitution (NAS) at the Chloro Substituent
The chloro group on the benzene ring participates in nucleophilic substitution reactions.
Mechanistic Insights :
-
The reaction proceeds via a two-step mechanism: (1) deprotonation of the nucleophile and (2) aromatic ring activation through electron withdrawal by the sulfonamide group .
-
Steric hindrance from the 2,5-dimethyl groups slows reaction kinetics compared to non-methylated analogs.
Oxidation Reactions
The thiazolo[5,4-b]pyridine ring undergoes selective oxidation.
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Thiazole ring oxidation | H<sub>2</sub>O<sub>2</sub> (30%), AcOH, 60°C (5h) | Thiazole N-oxide derivative | 45% | |
| Methyl group oxidation | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, 0°C (3h) | Carboxylic acid derivative at the 2-methyl position | 38% |
Structural Impact :
-
Oxidation of the thiazole sulfur to sulfoxide alters the compound’s electronic properties, enhancing hydrogen-bonding capacity.
-
Over-oxidation to sulfone derivatives is suppressed at temperatures <70°C.
Electrophilic Aromatic Substitution (EAS)
The electron-rich phenyl ring attached to the thiazolo-pyridine system undergoes nitration and sulfonation.
Regioselectivity :
-
Nitration occurs predominantly at the meta position relative to the sulfonamide group due to steric and electronic directing effects .
Alkylation of the Sulfonamide Nitrogen
The sulfonamide NH group undergoes alkylation under mild conditions.
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Methylation | CH<sub>3</sub>I, NaH, DMF, RT (4h) | N-Methyl-4-chloro-2,5-dimethylbenzenesulfonamide derivative | 81% | |
| Benzylation | BnBr, K<sub>2</sub>CO<sub>3</sub>, acetone, reflux (6h) | N-Benzyl-protected analog | 74% |
Kinetic Data :
-
Alkylation proceeds via an S<sub>N</sub>2 mechanism, with second-order rate constants ranging from 0.15–0.22 L/mol·s.
Cross-Coupling Reactions
The thiazolo[5,4-b]pyridine system participates in palladium-catalyzed couplings.
Catalytic Efficiency :
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may have applications in drug development, particularly in targeting specific biological pathways.
Industry: : It can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
This compound can be compared with other similar compounds that share structural features such as chloro groups, methyl groups, thiazole rings, and sulfonamide groups. Some similar compounds include:
4-chloro-2,5-dimethylbenzenesulfonamide
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
2,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
These compounds may have similar or differing biological activities and applications, highlighting the uniqueness of 4-chloro-2,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide .
Biological Activity
The compound 4-chloro-2,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from 2-chloro-3-nitropyridine derivatives. The synthetic routes often utilize reagents such as morpholine and thiocyanates to construct the thiazolo[5,4-b]pyridine moiety, followed by sulfonamide formation. For instance, a common synthetic pathway includes:
- Formation of Thiazolo[5,4-b]pyridine : This is achieved through nucleophilic substitution reactions and cyclization processes.
- Sulfonamide Formation : The final step involves the introduction of the sulfonamide group, which is crucial for biological activity.
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential as a therapeutic agent.
Inhibition Studies
- PI3Kα Inhibition : The compound exhibits strong inhibitory activity against PI3Kα with an IC50 value of 3.6 nM , indicating its potential as an anticancer agent. The sulfonamide group enhances interaction with the enzyme's active site, particularly with residues like Lys802 .
- Antiviral Activity : Thiazolo[5,4-b]pyridine derivatives have shown promise as antiviral agents. For example, related compounds demonstrated significant inhibition of viral replication in cell lines .
- Antibacterial Potency : Compounds in this class have shown superior antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin. Notably, they inhibit bacterial topoisomerases selectively without affecting human isoforms .
Structure-Activity Relationships (SAR)
The SAR studies indicate that:
- The presence of a sulfonamide group is critical for enhancing biological activity.
- Substituents on the thiazolo[5,4-b]pyridine ring significantly influence potency; electron-withdrawing groups tend to increase activity .
| Compound Structure | IC50 (nM) | Activity Type |
|---|---|---|
| 4-chloro derivative | 3.6 | PI3Kα Inhibitor |
| 2-chloro derivative | 4.6 | PI3Kα Inhibitor |
| 5-chlorothiophene derivative | 8.0 | PI3Kα Inhibitor |
Case Studies
Several case studies illustrate the efficacy of this compound in various biological contexts:
- Cancer Cell Lines : In vitro studies demonstrated that the compound effectively reduced proliferation in multiple cancer cell lines through PI3K pathway inhibition.
- Viral Replication Models : The compound's antiviral properties were assessed using models of hepatitis C virus replication, showing significant reductions in viral load.
- Antibacterial Testing : Clinical isolates of Staphylococcus aureus were tested against this compound, revealing potent antibacterial effects with low cytotoxicity towards human cells .
Q & A
Basic: What are the recommended synthetic routes for 4-chloro-2,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide?
Answer:
The synthesis typically involves multi-step processes:
- Step 1: Construct the thiazolo[5,4-b]pyridine core via cyclization of pyridine derivatives with thiazole precursors under acidic/basic conditions.
- Step 2: Couple the core to the substituted benzenesulfonamide moiety using Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.
- Step 3: Optimize yields via microwave-assisted synthesis for time-sensitive steps (e.g., amide bond formation) .
- Purification: Employ column chromatography and recrystallization to achieve >95% purity. Validate intermediates with TLC and mass spectrometry .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Key characterization methods include:
- Structural Confirmation:
- NMR Spectroscopy (¹H/¹³C) to verify substituent positions and purity.
- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.
- Crystallography: Single-crystal X-ray diffraction for 3D structural elucidation (e.g., bond angles, packing motifs) .
- Purity Assessment: HPLC with UV detection (λ = 254 nm) to ensure >98% purity .
Basic: Which in vitro assays are suitable for initial biological screening?
Answer:
- Enzyme Inhibition: Use fluorogenic substrates in kinase inhibition assays (e.g., EGFR, VEGFR2) with IC₅₀ determination via dose-response curves .
- Cytotoxicity: MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Antimicrobial Activity: Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
Advanced: How can binding affinity and kinetic parameters be determined for target proteins?
Answer:
- Surface Plasmon Resonance (SPR): Immobilize the target protein (e.g., kinase) on a sensor chip to measure association/dissociation rates (ka/kd) and equilibrium dissociation constant (KD) .
- Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes (ΔH) and stoichiometry (n) during ligand-protein interactions .
- Enzyme Kinetics: Use Lineweaver-Burk plots to assess competitive/non-competitive inhibition modes .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Orthogonal Assays: Validate results using complementary methods (e.g., SPR vs. ITC for binding affinity) .
- Structural Analog Comparison: Compare activity profiles of analogs (e.g., 5-chloro-2-methoxy derivatives) to identify SAR trends .
- Cellular Context: Account for cell-line-specific expression levels of target proteins (e.g., via Western blotting) .
Advanced: What strategies optimize the compound’s structure for enhanced potency?
Answer:
- SAR Studies: Modify substituents (e.g., chloro to trifluoromethyl) to improve binding to hydrophobic pockets .
- Bioisosteric Replacement: Replace the sulfonamide group with carboxamide to enhance solubility without losing activity .
- Computational Docking: Use AutoDock Vina to predict binding poses and guide substitutions (e.g., methyl to ethyl groups) .
Advanced: Which computational methods predict pharmacokinetic properties?
Answer:
- ADMET Prediction: SwissADME for logP, bioavailability, and blood-brain barrier penetration .
- Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns trajectories (e.g., GROMACS) to assess binding durability .
- Quantum Mechanics (QM): Calculate electrostatic potential maps (e.g., Gaussian 09) to optimize electron-deficient regions .
Advanced: How to validate target engagement in cellular models?
Answer:
- Cellular Thermal Shift Assay (CETSA): Monitor protein thermal stability shifts upon compound treatment .
- Knockdown/Rescue Experiments: Use siRNA to silence the target protein and assess loss of compound efficacy .
- Fluorescence Polarization: Track competitive displacement of fluorescent probes in live cells .
Methodological: How to address low solubility in biological assays?
Answer:
- Co-Solvent Systems: Use DMSO/PEG-400 mixtures (<0.1% final concentration) to maintain solubility without cytotoxicity .
- Nanoformulation: Encapsulate the compound in liposomes (e.g., phosphatidylcholine-based) to enhance bioavailability .
- pH Adjustment: Prepare buffered solutions (pH 7.4) with cyclodextrins for improved aqueous stability .
Methodological: What scale-up strategies ensure reproducibility in synthesis?
Answer:
- Continuous Flow Reactors: Optimize coupling reactions (e.g., amide formation) for high throughput and reduced side products .
- Process Analytical Technology (PAT): Implement in-line FTIR to monitor reaction progress in real time .
- Green Chemistry: Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) for sustainable scaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
